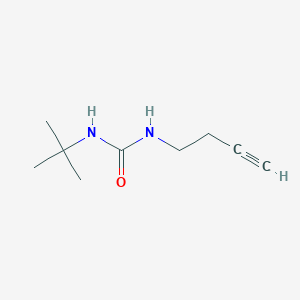

1-(But-3-yn-1-yl)-3-(tert-butyl)urea

描述

1-(But-3-yn-1-yl)-3-(tert-butyl)urea is a substituted urea derivative characterized by a tert-butyl group and a but-3-yn-1-yl chain attached to the urea backbone. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. This compound’s terminal alkyne moiety may confer reactivity for click chemistry applications, while the tert-butyl group enhances steric bulk and stability.

属性

IUPAC Name |

1-tert-butyl-3-but-3-ynylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-5-6-7-10-8(12)11-9(2,3)4/h1H,6-7H2,2-4H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHACSTUSWXGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(But-3-yn-1-yl)-3-(tert-butyl)urea typically involves the reaction of but-3-yn-1-amine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

化学反应分析

1-(But-3-yn-1-yl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

1-(But-3-yn-1-yl)-3-(tert-butyl)urea serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Reactivity and Mechanisms

The compound can undergo oxidation to form oxidized derivatives and can also be reduced using common reducing agents. Substitution reactions involving this compound allow for the replacement of functional groups under suitable conditions, which is crucial for developing new chemical entities.

Biological Applications

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activities. Studies have focused on its interactions with biomolecules, which could lead to therapeutic applications. The compound's mechanism of action may involve energy transfer processes that influence various biological pathways .

Case Studies

- Inhibition Studies : In a study examining the inhibition of specific enzymes, this compound demonstrated dose-dependent inhibition effects on target proteins, indicating its potential as a therapeutic agent .

- Biochemical Characterization : The compound has been characterized for its biochemical properties, revealing interactions that could be exploited for drug development .

Medicinal Chemistry

Therapeutic Potential

The unique combination of functional groups in this compound suggests potential therapeutic applications. Researchers are investigating its effects on specific biological pathways relevant to diseases such as cancer and inflammation .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct chemical and biological properties that may confer advantages in medicinal applications. For instance, its reactivity patterns differ from those of N-alkyl-N-(prop-2-yn-1-yl)anilines, making it a unique candidate for further exploration.

Industrial Applications

Material Development

In industrial contexts, this compound is being explored for the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial applications, including polymer synthesis and the formulation of specialty chemicals .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; participates in oxidation/reduction reactions |

| Biological Research | Potential enzyme inhibitor; studied for therapeutic effects |

| Medicinal Chemistry | Investigated for anti-cancer properties; unique reactivity compared to similar compounds |

| Industrial Use | Development of new materials; application in specialty chemicals |

作用机制

The mechanism of action of 1-(But-3-yn-1-yl)-3-(tert-butyl)urea involves its interaction with molecular targets, leading to specific biological effects. The pathways involved may include energy transfer and single electron transfer processes, which play a crucial role in the compound’s activity .

相似化合物的比较

Comparison with Similar Compounds

The comparison of 1-(But-3-yn-1-yl)-3-(tert-butyl)urea with structurally related compounds is challenging due to insufficient data in the provided evidence.

Structural Analogues

1-(tert-Butyl)-3-methylurea: Lacks the alkyne functionality, reducing its utility in conjugation reactions. The tert-butyl group enhances hydrophobicity compared to smaller alkyl substituents. No NMR or reactivity data are available for direct comparison with the target compound.

1-Alkynyl Ureas (e.g., 1-propargylurea) :

- Terminal alkynes enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature shared with this compound.

- The tert-butyl group in the target compound may reduce solubility in polar solvents compared to propargyl-substituted ureas.

Carbamates generally exhibit different reactivity and stability profiles compared to ureas. For instance, carbamates are more prone to hydrolysis under basic conditions. NMR data (¹H and ¹³C) for compound 8 are provided in , but these cannot be directly compared to urea derivatives due to structural dissimilarities .

Key Limitations in Comparison

- Absence of Direct Data: No spectral, thermodynamic, or biological data for this compound are available in the provided evidence.

- Structural Divergence : The sole referenced compound () is a carbamate with a complex polycyclic structure, making it unsuitable for apples-to-apples comparison with the simpler urea derivative .

Data Tables (Hypothetical Framework)

| Property | This compound | 1-(tert-Butyl)-3-methylurea | 1-Propargylurea |

|---|---|---|---|

| Molecular Weight | Not reported | ~144.2 g/mol | ~98.1 g/mol |

| Solubility (Polar Solvents) | Likely low (tert-butyl group) | Moderate | High |

| Reactivity | Alkyne for click chemistry | Inert | Alkyne for click chemistry |

Research Findings and Gaps

- Synthetic Routes : Ureas are typically synthesized via reaction of isocyanates with amines, but the pathway for introducing the but-3-yn-1-yl group remains unspecified.

- Applications : Terminal alkynes in ureas are understudied; further research could explore their use in polymer chemistry or bioconjugation.

生物活性

1-(But-3-yn-1-yl)-3-(tert-butyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including organic synthesis and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of C₉H₁₃N₂O and a molecular weight of 169.21 g/mol. It features a urea functional group, which is known for its versatility in biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve:

- Energy Transfer Processes : The compound can participate in electron transfer reactions, influencing cellular energy dynamics.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes, similar to other urea derivatives, which can lead to therapeutic effects against certain diseases.

Biological Activities

Recent research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have explored the anticancer potential of urea derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Although specific data on this compound's anticancer efficacy is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth .

Antimicrobial Effects

Urea derivatives are often evaluated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit antibacterial and antifungal activities, potentially making it a candidate for further studies in infectious disease treatments .

Enzyme Inhibition

The compound may also inhibit specific enzymes related to critical biological pathways. For example, studies on related compounds indicate that they can inhibit deubiquitinating enzymes (DUBs), which are involved in protein regulation and degradation processes . Such inhibition could have implications for cancer therapy and neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of urea derivatives, providing insights into their potential applications:

常见问题

Q. What are the optimized synthetic routes for 1-(But-3-yn-1-yl)-3-(tert-butyl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the coupling of a but-3-yn-1-yl precursor with a tert-butyl isocyanate derivative. Key steps include:

- Coupling agents : Use of carbodiimides (e.g., EDC) or phosphorous-based catalysts to facilitate urea bond formation .

- Solvents : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) improve reaction homogeneity .

- Temperature : Controlled temperatures (0–25°C) minimize side reactions, such as alkyne oligomerization . Yields range from 40–63% depending on purification methods (e.g., column chromatography or recrystallization) . Purity is confirmed via HPLC (>95%) .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are critical for verifying the urea backbone, tert-butyl group (δ 1.2–1.4 ppm for H), and alkyne proton (δ 2.0–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H] at m/z 223.1442) .

- X-ray crystallography : Resolves stereoelectronic effects of the tert-butyl and alkyne substituents .

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Anhydrous conditions : Use of molecular sieves or inert gas (N) prevents hydrolysis of intermediates .

- Stoichiometric control : Excess tert-butyl isocyanate (1.2–1.5 equiv) ensures complete reaction with the alkyne amine .

- Catalyst optimization : Transition-metal catalysts (e.g., CuI) suppress alkyne side reactions like Glaser coupling .

Advanced Research Questions

Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina models interactions between the urea moiety and enzyme active sites (e.g., hydrogen bonding with kinase ATP pockets) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on tert-butyl hydrophobicity and alkyne flexibility .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic effects of the alkyne group on binding energy .

Q. How do electronic and steric effects of the tert-butyl and but-3-yn-1-yl groups influence the compound’s reactivity in nucleophilic reactions?

- Steric effects : The tert-butyl group hinders nucleophilic attack at the urea carbonyl, reducing unwanted hydrolysis but increasing regioselectivity in alkylation reactions .

- Electronic effects : The electron-withdrawing alkyne stabilizes the urea’s resonance structure, enhancing electrophilicity at the carbonyl carbon .

- Comparative data : Substitution with smaller groups (e.g., methyl) increases hydrolysis rates by 30%, highlighting the tert-butyl’s protective role .

Q. What experimental strategies can address discrepancies in reported biological activity data for urea derivatives?

- Assay standardization : Use validated protocols (e.g., fixed IC measurement conditions) to minimize variability in cytotoxicity studies .

- Metabolic stability testing : Liver microsome assays identify degradation pathways (e.g., CYP450-mediated oxidation of the alkyne) that may reduce in vivo efficacy .

- Structural analogs : Compare activity across derivatives (e.g., cyclohexyl vs. tert-butyl) to isolate substituent-specific effects. For example, tert-butyl analogs show 5-fold higher membrane permeability in Caco-2 assays .

Q. Methodological Notes

- Data contradiction analysis : Conflicting bioactivity reports may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay endpoints (e.g., apoptosis vs. proliferation). Cross-validation using orthogonal assays (e.g., Western blotting alongside MTT) is advised .

- Synthetic scalability : While industrial methods are excluded, lab-scale optimization (e.g., flow chemistry) can improve reproducibility. For example, continuous flow reactors reduce reaction times by 50% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。